Clitocybin A

Description

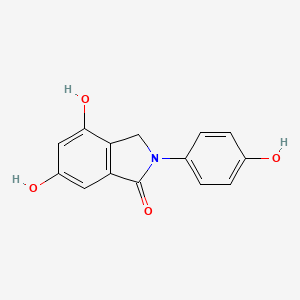

Structure

3D Structure

Properties

CAS No. |

1086908-58-8 |

|---|---|

Molecular Formula |

C14H11NO4 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

4,6-dihydroxy-2-(4-hydroxyphenyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C14H11NO4/c16-9-3-1-8(2-4-9)15-7-12-11(14(15)19)5-10(17)6-13(12)18/h1-6,16-18H,7H2 |

InChI Key |

PFNJFMLPBCRODX-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O |

Canonical SMILES |

C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O |

Other CAS No. |

1086908-58-8 |

Synonyms |

clitocybin A |

Origin of Product |

United States |

Structural Elucidation of Clitocybin a

Application of Spectroscopic Methodologies for Structural Characterization

The determination of the intricate molecular architecture of Clitocybin A was accomplished through the integrated use of several spectroscopic methods, including Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.netnih.govthieme-connect.com These techniques provided complementary information, which, when pieced together, revealed the complete structure of the compound.

Ultraviolet (UV) Spectroscopy in Chromophore Analysis

Ultraviolet (UV) spectroscopy was employed to identify the chromophoric systems within the this compound molecule. researchgate.netnih.gov Chromophores are the parts of a molecule responsible for its color by absorbing light in the UV or visible region. The UV spectrum of this compound exhibited absorption maxima that are characteristic of its isoindolinone core and the attached phenolic rings. researchgate.netjmb.or.kr This analysis provided the initial clues about the fundamental chemical scaffold of the compound. b-tu.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in establishing the precise connectivity of atoms and the stereochemistry of this compound. researchgate.netnih.goviomcworld.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to map out the carbon and proton framework of the molecule. acs.org

The ¹H NMR spectrum of this compound provided detailed information about the chemical environment of the hydrogen atoms in the molecule. slideshare.net Analysis of the chemical shifts, integration, and coupling patterns of the proton signals allowed for the assignment of each proton to its specific position in the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-5 | 6.83 | d | 3 |

| H-7 | 6.87 | d | 3 |

| H-2', H-6' | 7.00-7.04 | m | |

| H-3', H-5' | 7.08-7.11 | m | |

| H-3 | 4.84 | s | |

| 4-OH | 9.85 | s |

Data sourced from publicly available spectral information. researchgate.net

The ¹³C NMR spectrum revealed the number of non-equivalent carbon atoms and provided insights into their hybridization and chemical environment. slideshare.net The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., alkyl, aromatic, carbonyl).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C-1 | 165.9 |

| C-3 | 48.8 |

| C-3a | 121.8 |

| C-4 | 161.4 |

| C-5 | 98.4 |

| C-6 | 154.9 |

| C-7 | 103.4 |

| C-7a | 135.8 |

| C-1' | 134.9 |

| C-2', C-6' | 118.6 |

| C-3', C-5' | 119.8 |

Data compiled from various spectroscopic studies. researchgate.net

Two-dimensional (2D) NMR techniques were instrumental in assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy) experiments established proton-proton (¹H-¹H) correlations, identifying adjacent protons in the spin systems of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) experiments revealed long-range correlations between protons and carbons (typically over two to three bonds). These correlations were crucial for connecting the different structural fragments, such as linking the p-hydroxyphenyl group to the nitrogen atom of the isoindolinone core. acs.org

Carbon-13 NMR (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) provided the exact molecular weight and elemental composition of this compound. researchgate.netnih.goviomcworld.org High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular formula of a compound with high accuracy. The analysis of the fragmentation pattern in the mass spectrum offered additional structural information by showing how the molecule breaks apart, which helps to confirm the connectivity of the different subunits. The determined molecular formula for this compound is C₁₄H₁₁NO₄.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass and elemental composition of a compound. This method offers exceptional accuracy, often to several decimal places, which is crucial for distinguishing between compounds with the same nominal mass. In the case of this compound, HRMS analysis was instrumental in establishing its molecular formula. Researchers determined the exact mass of the molecule, which, when combined with other data, provided the foundation for its structural elucidation. The high resolving power of HRMS instruments allows for the generation of detailed fragmentation patterns, further aiding in the prediction of the chemical formula and comparison with databases for identification.

Table 1: HRMS Data for an Isoindolinone Alkaloid

| Ion | Calculated m/z | Measured m/z | Formula |

|---|---|---|---|

| [M + Na]⁺ | 288.0848 | 288.0845 | C₁₃H₁₅NO₅Na |

| [2M + Na]⁺ | 553.1798 | 553.1794 | C₂₆H₃₀N₂O₁₀Na |

Data derived from a study on a related isoindolinone alkaloid, meyeroguilline E, illustrating the precision of HRMS in determining molecular formulas.

Tandem Mass Spectrometry (MSⁿ)

Tandem Mass Spectrometry, or MSⁿ, involves multiple stages of mass analysis, typically to determine the structure of a compound. In this technique, ions of a specific mass-to-charge ratio are selected and then fragmented. The resulting fragment ions are then analyzed in a second stage of mass spectrometry. This process can be repeated (MSⁿ) to gain detailed structural information. For this compound, MSⁿ would have been used to break down the molecule and analyze its constituent parts. This fragmentation pattern provides a virtual roadmap of the molecule's structure, revealing how different atoms are connected. The data obtained from MSⁿ, in conjunction with other spectroscopic methods, is crucial for confirming the connectivity of the isoindolinone core and its substituents.

Integration of Spectroscopic Data for Definitive Structural Assignment

The definitive structure of this compound was not determined by a single technique but through the careful integration of data from various spectroscopic methods. In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectroscopy were key to the process. NMR provides detailed information about the carbon-hydrogen framework of the molecule, while UV-Vis spectroscopy gives insights into the electronic structure and presence of chromophores. By combining the molecular formula from HRMS, the fragmentation data from MSⁿ, and the connectivity information from NMR, scientists were able to piece together the complete structure of this compound. This multi-faceted approach is standard in the structural elucidation of novel natural products, ensuring a high degree of confidence in the final assigned structure.

Determination of Substituent Positions and Chemical Linkages (e.g., 4,6-dihydroxy-2-p-hydroxyphenyl-isoindol-1-one)

Once the isoindolinone core was established, the next critical step was to determine the precise location of the substituent groups and the nature of their chemical linkages. Through meticulous analysis of 1D and 2D NMR data, scientists were able to identify the substituents as two hydroxyl groups on the isoindolinone ring and a p-hydroxyphenyl group attached to the nitrogen atom. The final structure was thus determined to be 4,6-dihydroxy-2-p-hydroxyphenyl-isoindol-1-one. This specific arrangement of substituents is crucial for the compound's characteristic properties. The synthesis and characterization of related polyimides and other derivatives have further contributed to the understanding of the structure-property relationships of compounds containing similar moieties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Clitocybin B |

| Clitocybin C |

| 4,6-dihydroxy-2-p-hydroxyphenyl-isoindol-1-one |

Synthetic Strategies and Chemical Modifications of Clitocybin a

Total Chemical Synthesis of Clitocybin A and its Analogues (Clitocybin B and C)

While this compound was originally discovered as a natural product, its analogues, Clitocybin B and C, were first produced through synthetic modification of the parent compound. These analogues were designed to explore how the phenolic hydroxyl groups on the isoindolinone core influence biological, particularly antioxidant, activity.

The synthesis of these compounds generally follows a convergent approach where the isoindolinone core is constructed from key building blocks. A common strategy involves the reaction of a substituted benzaldehyde (B42025) derivative with an appropriate primary amine. Specifically, isoindolinones like this compound can be prepared from methyl 2-formyl-3,5-dimethoxybenzoate, which is reacted with a primary aromatic amine, such as p-aminophenol. This initial reaction forms a Schiff base or imine, which is then reduced, typically using a reducing agent like sodium borohydride (B1222165), to yield the stable isoindolinone ring structure. Subsequent demethylation steps, for instance using hydrobromic acid in acetic acid, can be employed to reveal the final phenolic hydroxyl groups as seen in this compound.

The key structural differences between these three closely related compounds lie in the substitution pattern of the isoindolinone moiety. this compound possesses two phenolic hydrogens on this part of the molecule, Clitocybin B has one, and Clitocybin C has none. This variation was instrumental in demonstrating that the presence and number of these free phenolic hydrogens play a crucial role in the compound's antioxidant capabilities.

| Compound | Key Structural Feature (Isoindolinone Moiety) | Primary Research Finding |

|---|---|---|

| This compound | Two free phenolic hydrogens. | Potent radical scavenging activity. |

| Clitocybin B | One free phenolic hydrogen. | Less potent radical scavenger than this compound. |

| Clitocybin C | No free phenolic hydrogens. | More potent than this compound in inhibiting cellular DNA damage. |

Design and Synthesis of Clitocybin Derivatives

The synthesis of Clitocybin B and C from this compound is a prime example of structure-guided derivatization. By systematically modifying the number of phenolic hydroxyl groups, researchers were able to directly assess their contribution to the molecule's antioxidant function. The findings were nuanced: while this compound, with its two phenolic hydrogens, exhibited the most potent free radical scavenging activity, Clitocybin C, which lacks these hydrogens on the isoindolinone ring, showed superior potency in protecting against cellular DNA damage induced by hydrogen peroxide. This suggests that different structural features are responsible for different facets of its antioxidant and cytoprotective effects. These studies underscore the importance of the isoindolinone moiety's substitution pattern in defining the biological activity profile of the Clitocybin family of compounds.

To further explore the chemical space around the Clitocybin scaffold, researchers have developed methods for creating a variety of 2-substituted isoindolinone compounds. A robust synthetic route involves the reaction of methyl 2-formyl-3,5-dimethoxybenzoate with a diverse set of primary aromatic amines in methanol. The reaction mixture is then treated with sodium borohydride to facilitate reductive cyclization, yielding the corresponding 2-substituted isoindolinone derivatives. This methodology allows for the introduction of different substituents on the nitrogen atom of the isoindolinone ring, enabling the systematic investigation of how this position influences biological activity. This approach has been used to generate libraries of Clitocybin derivatives for screening, such as for antimycobacterial activity.

Structure-Guided Derivatization of the Isoindolinone Moiety

Investigations into Putative Biosynthesis Pathways

This compound is a secondary metabolite naturally produced by and isolated from the culture broth of the fungus Clitocybe aurantiaca. Its discovery as a fungal product has prompted inquiries into its biosynthetic origins. While specific studies detailing the feeding of labeled precursors to C. aurantiaca to definitively identify the building blocks of this compound are not widely reported, the fundamental pathways for similar fungal metabolites provide a basis for hypothetical routes. The biosynthesis of complex natural products in microorganisms often begins with simple primary metabolites. For many fungal polyketides, these precursors are simple units like acetyl-CoA and malonyl-CoA.

The biosynthesis of the 1-isoindolinone core in fungi is not fully elucidated, but hypotheses can be drawn from related structures. The biosynthesis of other fungal metabolites with this core, such as the marilines, is suggested to involve a polyketide pathway. It is plausible that this compound is also derived from a polyketide precursor.

A hypothetical mechanism would involve a fungal iterative type I polyketide synthase (PKS) that catalyzes the condensation of starter units (e.g., acetyl-CoA) with extender units (e.g., malonyl-CoA) to form a linear polyketide chain. This chain would then undergo a series of enzyme-catalyzed reactions, including cyclization and aromatization, to form a phenolic aromatic ring. The formation of the γ-lactam ring of the isoindolinone could occur through the incorporation of a nitrogen atom from an amino acid, such as glutamine or glutamate, followed by intramolecular cyclization. Subsequent tailoring enzymes, such as oxidoreductases and methyltransferases, would then perform the final hydroxylations and other modifications to yield the final structure of this compound.

Table of Mentioned Compounds

| Compound Name | IUPAC Name / Description |

|---|---|

| This compound | 4,6-dihydroxy-2-(4-hydroxyphenyl)isoindolin-1-one |

| Clitocybin B | A synthetic analogue of this compound with one phenolic hydrogen on the isoindolinone ring. |

| Clitocybin C | A synthetic analogue of this compound with no phenolic hydrogens on the isoindolinone ring. |

| Methyl 2-formyl-3,5-dimethoxybenzoate | A key starting material for the synthesis of isoindolinones. |

| p-Aminophenol | A primary aromatic amine used in the synthesis of this compound. |

| Sodium borohydride | A reducing agent used in the synthesis of isoindolinones. |

| Hydrobromic acid | A reagent used for demethylation. |

| Acetyl-CoA | A putative precursor in the biosynthesis of polyketides. |

| Malonyl-CoA | A putative precursor in the biosynthesis of polyketides. |

In Vitro Pharmacological and Molecular Mechanisms of Action of Clitocybin a

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Pathways

Clitocybin A demonstrates significant antioxidant capabilities through various mechanisms, including direct free radical scavenging and protection against oxidative cellular damage.

Direct Free Radical Scavenging Efficacy (Superoxide, ABTS, DPPH)

This compound exhibits potent free radical scavenging activity against a range of reactive oxygen species. Studies have shown its efficacy in neutralizing superoxide (B77818), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. This broad-spectrum scavenging ability underscores its potential as a robust antioxidant agent. The compound's capacity to donate hydrogen atoms is a key factor in its ability to neutralize these reactive species.

The radical scavenging activities of this compound have been quantified in various assays. For instance, its IC50 values against superoxide and ABTS radicals have been reported as 10.3 and 6.4 μM, respectively.

Table 1: Free Radical Scavenging Activity of this compound

| Radical | IC50 (μM) |

|---|---|

| Superoxide | 10.3 |

| ABTS | 6.4 |

Protective Effects Against Oxidative Cellular DNA Damage

Beyond direct radical scavenging, this compound demonstrates a protective role against oxidative damage at the cellular level. It has been shown to effectively inhibit DNA degradation induced by hydrogen peroxide (H₂O₂). This cytoprotective effect is crucial in preventing cellular senescence and apoptosis triggered by oxidative stress. Research on human lung fibroblast (IMR-90) cells revealed that this compound can inhibit H₂O₂-induced cell death, a protective action comparable to the well-known antioxidant N-acetylcysteine (NAC). Furthermore, studies have indicated that while this compound is a potent radical scavenger, its derivative, Clitocybin C, which lacks free phenolic hydrogens, shows even more potent activity in inhibiting cellular DNA damage in H₂O₂-treated cells, suggesting different structural requirements for optimal activity in different protective pathways.

Molecular Mechanisms of Anti-aging and Dermal Extracellular Matrix Remodeling

This compound also exhibits significant anti-aging properties by influencing key processes in the dermal extracellular matrix, such as inhibiting elastase activity and promoting procollagen (B1174764) synthesis.

Inhibition of Elastase Activity

Human neutrophil elastase (HNE) is an enzyme that degrades elastin (B1584352), a critical protein for skin elasticity. The breakdown of elastin contributes to the formation of wrinkles and other signs of aging. this compound has demonstrated a dose-dependent inhibitory effect on HNE activity. In studies using human primary dermal fibroblast-neonatal (HDF-N) cells, treatment with this compound at concentrations of 0.1, 1, and 10 ppm resulted in a decrease in elastase activity by 1.97%, 6.6%, and 8.31%, respectively, compared to the control group. The IC50 value for HNE inhibition by this compound has been reported to be 78.8 μM. This inhibitory action on a key enzyme involved in the degradation of the extracellular matrix points to its potential as an anti-wrinkle agent.

Table 2: Elastase Inhibition by this compound

| Concentration (ppm) | Inhibition (%) |

|---|---|

| 0.1 | 1.97 |

| 1 | 6.6 |

| 10 | 8.31 |

Enhancement of Procollagen Synthesis

Collagen is the primary structural protein in the dermis, and its synthesis is essential for maintaining skin integrity and preventing wrinkles. this compound has been found to stimulate procollagen synthesis in a concentration-dependent manner. In HDF-N cells, treatment with this compound at concentrations of 1, 5, and 10 ppm increased procollagen synthesis by 67.9%, 74.4%, and 112.9%, respectively, compared to the control group. This significant enhancement of procollagen production suggests that this compound can help to replenish and maintain the collagenous framework of the skin, thereby contributing to its anti-aging effects.

Table 3: Procollagen Synthesis Enhancement by this compound

| Concentration (ppm) | Procollagen Synthesis Increase (%) |

|---|---|

| 1 | 67.9 |

| 5 | 74.4 |

| 10 | 112.9 |

Downregulation of Matrix Metalloproteinase-1 (MMP-1) Expression in Response to Photoaging Stimuli

Photoaging, primarily caused by ultraviolet (UV) radiation, leads to the degradation of collagen in the skin, a process in which matrix metalloproteinase-1 (MMP-1) plays a critical role. In vitro studies using human primary dermal fibroblast-neonatal (HDF-N) cells have shown that this compound can counteract the effects of photoaging.

When HDF-N cells were exposed to UV irradiation, the expression of MMP-1 increased by 66.4% compared to non-irradiated cells. However, treatment with this compound at concentrations of 1, 5, and 10 ppm significantly reduced MMP-1 expression by 33.9%, 27.6%, and 27.5%, respectively. For comparison, the control substance, retinoic acid, at a concentration of 3 ppm, decreased MMP-1 expression by 47.6%.

These findings suggest that this compound may help prevent skin wrinkles induced by UV rays by inhibiting the expression of MMP-1, a key enzyme in collagen degradation.

Table 1: Effect of this compound on MMP-1 Expression in UV-Irradiated HDF-N Cells

| Treatment | Concentration (ppm) | Change in MMP-1 Expression (%) |

| UV Irradiation (Control) | - | +66.4 |

| This compound | 1 | -33.9 |

| This compound | 5 | -27.6 |

| This compound | 10 | -27.5 |

| Retinoic Acid | 3 | -47.6 |

Antiproliferative Effects on Vascular Smooth Muscle Cells (VSMCs)

The abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key factor in the development of vascular diseases such as atherosclerosis and restenosis. this compound has been investigated for its potential to inhibit this proliferation.

Inhibition of DNA Synthesis and Cellular Proliferation

In studies using VSMCs stimulated with platelet-derived growth factor (PDGF)-BB, a potent mitogen, this compound demonstrated a significant inhibitory effect on both DNA synthesis and cell proliferation. This suggests that this compound can directly interfere with the processes that lead to the excessive growth of these cells.

Induction of Cell Cycle Arrest in G0/G1 Phase

The cell cycle is a tightly regulated process that governs cell division. This compound was found to block the progression of VSMCs from the G0/G1 phase to the S phase of the cell cycle. The G0/G1 phase is a period of cell growth before the initiation of DNA replication (S phase). By arresting the cells in this phase, this compound effectively halts their proliferation.

Modulation of Cell Cycle Regulatory Proteins

The progression through the cell cycle is controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and cyclins. this compound was shown to decrease the expression of several key regulatory proteins in PDGF-BB-stimulated VSMCs, including:

Cyclin-dependent kinase 2 (CDK2)

Cyclin-dependent kinase 4 (CDK4)

Cyclin D1

Cyclin E

Proliferating cell nuclear antigen (PCNA)

The downregulation of these proteins provides a molecular basis for the observed cell cycle arrest in the G0/G1 phase.

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in VSMCs

| Protein | Function in Cell Cycle | Effect of this compound |

| CDK2 | Promotes transition from G1 to S phase | Decreased expression |

| CDK4 | Promotes entry into the cell cycle | Decreased expression |

| Cyclin D1 | Regulates G1/S phase transition | Decreased expression |

| Cyclin E | Activates CDK2 for S phase entry | Decreased expression |

| PCNA | Essential for DNA replication | Decreased expression |

Involvement of the PI3K/Akt Signaling Cascade

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth.

This compound was found to inhibit the PDGF-BB-induced phosphorylation of both PI3K and Akt kinase. Phosphorylation is a key step in the activation of these signaling molecules. By preventing their phosphorylation, this compound effectively blocks the downstream signaling cascade that promotes VSMC proliferation. It is noteworthy that this compound did not affect the expression levels of other signaling molecules like extracellular signal-related kinase (ERK) 1/2, phospholipase C-γ1, and PDGF-Rβ phosphorylation, indicating a specific action on the PI3K/Akt pathway.

Inhibition of Phosphatidylinositol 3-Kinase (PI3K) / Akt Kinase Phosphorylation

Anti-apoptotic Activities and Inhibition of Cellular Senescence

This compound and its synthetic derivatives, Clitocybin B and C, have demonstrated notable capabilities in inhibiting apoptotic cell death and cellular senescence. When tested on IMR-90 lung fibroblast cells subjected to oxidative stress via hydrogen peroxide (H₂O₂), these compounds were shown to protect cells from apoptosis and senescence. This protective effect against H₂O₂-induced cell death was found to be comparable to that of N-acetylcysteine (NAC), a well-established scavenger of reactive oxygen species (ROS).

The primary mechanism underlying the anti-apoptotic and anti-senescence effects of clitocybins is their ability to function as potent free radical scavengers. By effectively reducing the levels of intracellular reactive oxygen species (ROS), this compound and its derivatives protect cellular components from oxidative damage, a key trigger for both apoptosis and senescence. This ROS scavenging activity prevents the cascade of events that lead to programmed cell death.

A crucial aspect of the anti-apoptotic action of clitocybins is their ability to interfere with the caspase cascade. Caspases are a family of proteases that execute the process of apoptosis. Research has shown that the inhibition of H₂O₂-induced cell death by clitocybins is mediated by a reduction in the activation of both Caspase-9 and Caspase-3. Caspase-9 is an initiator caspase, activated by the release of cytochrome c, while Caspase-3 is a key executioner caspase responsible for the cleavage of cellular proteins that leads to the morphological changes characteristic of apoptosis. By attenuating the activation of these critical caspases, clitocybins effectively halt the progression of the apoptotic pathway.

The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a pivotal event in the intrinsic pathway of apoptosis, leading directly to the activation of Caspase-9. Clitocybins have been shown to prevent this critical step. The inhibition of cytochrome c release is a key part of the protective mechanism of clitocybins, preventing the formation of the apoptosome and subsequent activation of the caspase cascade, thereby preserving cell viability.

Regulation of Cytochrome c Release from Mitochondria

Antimycobacterial Activities of Clitocybin Derivatives

While this compound is primarily known for its antioxidant and anti-apoptotic properties, research has also been conducted on the antimycobacterial potential of its derivatives. Synthetic isoindolinone derivatives of clitocybin were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.

Two derivatives, in particular, showed significant antimycobacterial activity. The compound 4,6-dihydroxy-2-(4-hydroxyphenyl)isoindolin-1-one exhibited a minimum inhibitory concentration (MIC) of 19.45 µM. Another derivative, 4-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-isoindol-1-one , displayed even higher potency with an MIC of 18.45 µM. Importantly, these compounds were found to be non-toxic to Vero cells, with 50% cytotoxicity concentration (CC50) values of 30 µM and 29 µM, respectively, indicating a degree of selectivity for the mycobacteria over mammalian cells.

Table 1: Antimycobacterial Activity of Clitocybin Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv | Cytotoxicity (CC50) on Vero Cells |

|---|---|---|

| 4,6-dihydroxy-2-(4-hydroxyphenyl)isoindolin-1-one | 19.45 µM | 30 µM |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Clitocybin B |

| Clitocybin C |

| Extracellular signal-regulated kinase 1/2 (ERK1/2) |

| Phospholipase C-γ1 (PLC-γ1) |

| Platelet-Derived Growth Factor Receptor β (PDGF-Rβ) |

| Akt |

| Hydrogen peroxide (H₂O₂) |

| N-acetylcysteine (NAC) |

| Caspase-3 |

| Caspase-9 |

| Cytochrome c |

| IκB-α |

| IκB-β |

| 4,6-dihydroxy-2-(4-hydroxyphenyl)isoindolin-1-one |

In Vitro Efficacy Against Mycobacterium tuberculosis Strains (e.g., H37Rv)

Research into the antimycobacterial properties of clitocybin derivatives has demonstrated their potential in combating Mycobacterium tuberculosis. A study involving newly synthesized clitocybin derivatives, also identified as 2-substituted-isoindolinones, evaluated their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined for these compounds.

Among the tested derivatives, certain compounds exhibited notable antimycobacterial efficacy. Specifically, 4-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-isoindol-1-one and 4,6-dihydroxy-2-(4-hydroxyphenyl)isoindolin-1-one showed the most significant activity, with MIC values of 18.45 µM and 19.45 µM, respectively. These compounds were also found to be non-toxic to Vero cells, with CC50 values of 29 µM and 30 µM, respectively. The study highlights that despite indications of antimycobacterial activities for clitocybins dating back to 1945, there has been a lack of reports linking their chemical structure to their activity until this recent research.

The in vitro activities of the most potent clitocybin derivatives against M. tuberculosis H37Rv are summarized in the table below.

| Compound Name | MIC (µM) against M. tuberculosis H37Rv |

| 4-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-isoindol-1-one | 18.45 |

| 4,6-dihydroxy-2-(4-hydroxyphenyl)isoindolin-1-one | 19.45 |

| 2-(4-hydroxyphenyl)-4,6-dimethoxy-isoindolin-1-one | 27.67 |

Data sourced from a 2019 study on clitocybin derivatives.

Structure-Activity Relationship (SAR) for Antimycobacterial Potency

The structure-activity relationship (SAR) of clitocybin derivatives has been investigated to understand the chemical features crucial for their antimycobacterial potency. The study of various synthesized isoindolinone derivatives revealed key insights into the molecular requirements for activity against M. tuberculosis.

A significant finding is the importance of hydroxyl groups for potent antimycobacterial activity. The most active compounds were observed to be the most polar, suggesting that polarity plays a crucial role. The presence of a hydroxyl group at the R or R' position of the molecule is considered necessary for good activity. Conversely, a decrease in activity was observed when two or three hydroxyl groups were replaced by methoxy (B1213986) groups. This indicates that the hydrogen-bonding capacity of the hydroxyl groups is likely critical for the interaction with the biological target in Mycobacterium tuberculosis.

Furthermore, the introduction of various substituents at the R position of the molecules also led to a decrease in antimycobacterial activity. This suggests that the nature and size of the substituent at this position are important determinants of potency. The lipophilicity of the compounds, influenced by the substituents, was also considered, with the more polar compounds demonstrating higher activity. These findings from the SAR analysis provide a foundational understanding for the future design and optimization of clitocybin-based compounds as potential antimycobacterial agents.

Advanced Research Methodologies for Clitocybin a Investigations

Isolation and Purification Methodologies

The initial and critical phase in the study of Clitocybin A involves its extraction from the culture broth of its source, the mushroom Clitocybe aurantiaca, followed by a systematic purification process to isolate the compound from a complex mixture of other metabolites. This is achieved through a combination of solvent-based extraction and various chromatographic techniques.

Solvent Extraction and Fractionation

Solvent extraction is a foundational technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. For this compound, the process typically begins with the culture broth of Clitocybe aurantiaca, which is subjected to sequential extraction with solvents of varying polarities. This method, known as liquid-liquid extraction, effectively partitions the components of the broth.

Initially, a nonpolar solvent like n-hexane is used to remove nonpolar impurities. Subsequently, a solvent of intermediate polarity, such as ethyl acetate (B1210297), is employed to extract this compound and other compounds with similar solubility characteristics from the aqueous culture medium. This fractionation based on polarity provides a crude extract that is significantly enriched with the target compound, thereby simplifying the subsequent purification steps.

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Column Chromatography, Sephadex LH-20, Preparative HPLC)

Following initial extraction, a series of chromatographic steps are essential for the purification of this compound. Chromatography separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Silica Gel Column Chromatography: The ethyl acetate extract is often first subjected to silica gel column chromatography. In this technique, the stationary phase is silica gel, a polar adsorbent. A solvent or a mixture of solvents (the mobile phase) is used to move the components through the column. Compounds separate based on their polarity, with less polar compounds eluting faster and more polar compounds being retained longer on the silica gel.

Sephadex LH-20 Column Chromatography: Further purification is achieved using Sephadex LH-20 column chromatography. Sephadex LH-20 is a size-exclusion chromatography medium that separates molecules based on their size. Smaller molecules can enter the pores of the Sephadex beads and are therefore eluted later, while larger molecules are excluded from the pores and elute earlier. This step is effective in removing impurities that have different molecular sizes from this compound.

Preparative High-Performance Liquid Chromatography (HPLC): The final step in the purification of this compound is typically preparative High-Performance Liquid Chromatography (HPLC). HPLC is a high-resolution chromatographic technique that uses high pressure to force the solvent through a column packed with a stationary phase. For this compound, a reversed-phase column is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. This technique provides excellent separation and yields highly pure this compound.

Table 1: Chromatographic Techniques for this compound Purification

| Technique | Principle of Separation | Purpose in this compound Purification |

|---|---|---|

| Silica Gel Column Chromatography | Adsorption based on polarity | Initial fractionation of the crude extract |

| Sephadex LH-20 Column Chromatography | Size exclusion | Removal of impurities with different molecular sizes |

| Preparative HPLC | High-resolution separation, often by polarity | Final purification to obtain high-purity this compound |

Spectroscopic Techniques for Structural Characterization

Advanced NMR Spectroscopy (Multi-dimensional, Quantitative)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For a complex molecule like this compound, advanced multi-dimensional NMR techniques are employed to establish the complete chemical structure.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of different protons and carbons in the molecule.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range correlations between protons and carbons, which is essential for piecing together the molecular framework. Quantitative NMR (qNMR) can be used to determine the purity of the isolated compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound, HRMS provides the exact molecular formula by distinguishing between compounds that may have the same nominal mass but different elemental compositions. This information is a critical piece of the puzzle in the structural elucidation process.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can determine the connectivity and molecular formula of a compound, they often cannot establish the absolute three-dimensional arrangement of atoms in a chiral molecule. X-ray crystallography is the definitive method for determining the absolute configuration of a crystalline compound.

This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to create a three-dimensional electron density map of the molecule, revealing the precise arrangement of atoms in space. For chiral molecules like this compound, this method can distinguish between enantiomers and establish the true stereochemistry. This is particularly important for understanding the biological activity of the compound, as different enantiomers can have vastly different effects.

Table 2: Spectroscopic Techniques for this compound Structural Elucidation

| Technique | Information Provided | Role in this compound Characterization |

|---|---|---|

| Advanced NMR Spectroscopy | Connectivity of atoms, chemical environment | Elucidation of the 2D structure and relative stereochemistry |

| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition | Determination of the molecular formula |

| X-ray Crystallography | 3D arrangement of atoms in a crystal | Determination of the absolute configuration |

In Vitro Cellular Assay Systems for Biological Activity Evaluation

In vitro assays using cultured human cells are crucial for evaluating the biological effects of this compound at the cellular level. These controlled laboratory environments allow researchers to observe the direct impact of the compound on specific cell types.

Human Dermal Fibroblast-Neonatal (HDF-N) Cell Culture Models

Human Dermal Fibroblast-Neonatal (HDF-N) cells, derived from the dermal layer of newborn human skin, are instrumental in studying the effects of this compound on skin cells. Research has shown that this compound exhibits low cytotoxicity in HDF-N cells. At concentrations up to 10 ppm, cell viability remains high, and the compound has minimal impact on cell proliferation.

Specifically, studies have demonstrated that at concentrations of 1, 5, and 10 ppm, HDF-N cell viability was 107.5±9.6%, 101.5±7.5%, and 94.6±7.9%, respectively, compared to untreated cells. Furthermore, cell proliferation activity at these concentrations was 99.4 ± 5.4%, 96.3 ± 2.9%, and 91.9 ± 6.4%, respectively, showing no significant deviation from the control group. These findings underscore the safety of this compound at these concentrations for dermal fibroblasts.

Table 1: Effect of this compound on HDF-N Cell Viability and Proliferation

| Concentration (ppm) | Cell Viability (%) | Cell Proliferation (%) |

|---|---|---|

| 1 | 107.5 ± 9.6 | 99.4 ± 5.4 |

| 5 | 101.5 ± 7.5 | 96.3 ± 2.9 |

IMR-90 Lung Fibroblast Cell Culture Models

IMR-90 cells, a line of human fetal lung fibroblasts, are utilized to investigate the protective effects of this compound against cellular damage. Studies have shown that this compound can inhibit cell death induced by hydrogen peroxide (H₂O₂), a common oxidative stressor. This protective effect is comparable to that of N-acetylcysteine (NAC), a known antioxidant.

When IMR-90 cells were treated with this compound, it was observed that the compound helps in reducing the levels of intracellular reactive oxygen species (ROS) and preventing cell death, as indicated by a decrease in hypodiploid cell formation. This suggests that this compound has a cytoprotective role, likely through its antioxidant properties.

Vascular Smooth Muscle Cell (VSMC) Culture Models

The proliferation of vascular smooth muscle cells (VSMCs) is a key factor in the development of vascular diseases. Research on VSMC culture models has revealed that this compound can inhibit their proliferation. The compound has been shown to halt the progression of the cell cycle from the G0/G1 phase to the S phase, which is crucial for cell division.

This inhibitory effect is achieved by targeting the PI3K/Akt signaling pathway, a critical regulator of cell cycle progression. By inhibiting this pathway, this compound suppresses the proliferation of VSMCs without affecting other signaling pathways like ERK1/2.

Molecular and Cellular Biology Techniques for Mechanistic Studies

To understand the underlying mechanisms of this compound's biological activities, researchers employ various molecular and cellular biology techniques. These methods allow for a detailed analysis of the compound's effects on cellular processes.

Cell Proliferation Assays (e.g., DNA Synthesis, Cell Counting)

Cell proliferation assays are fundamental in determining the effect of this compound on cell growth. These assays can involve direct cell counting or measuring DNA synthesis. Studies on VSMCs have shown that this compound inhibits DNA synthesis and cell proliferation in a concentration-dependent manner.

For instance, when VSMCs were stimulated with platelet-derived growth factor (PDGF)-BB, a potent mitogen, treatment with this compound at concentrations of 5, 10, and 20 μM significantly reduced cell numbers. This demonstrates the anti-proliferative efficacy of this compound in a key cell type involved in vascular pathologies.

Table 2: Inhibition of PDGF-BB-Stimulated VSMC Proliferation by this compound

| This compound Concentration (μM) | Inhibition of Cell Proliferation |

|---|---|

| 5 | Significant |

| 10 | More Significant |

Note: The table indicates a qualitative dose-dependent inhibitory effect as observed in research studies.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle. This method has been instrumental in confirming that this compound induces a G1 phase arrest in VSMCs. By staining the cellular DNA, flow cytometry can quantify the number of cells in the G0/G1, S, and G2/M phases.

Treatment of synchronized VSMCs with this compound leads to an accumulation of cells in the G0/G1 phase, preventing them from entering the S phase where DNA replication occurs. This cell cycle arrest is a key mechanism behind the anti-proliferative effects of this compound. This arrest is associated with a decrease in the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK) 2 and 4, and cyclins D1 and E. In some cell types, such as immortalized rat vibrissa dermal papilla cells, this compound has been shown to promote the progression from the G0/G1 to the S phase.

Protein Expression Analysis (e.g., Western Blot for Cyclins, CDKs, Signaling Proteins)

In-depth investigation into the molecular mechanisms of this compound has involved sophisticated protein expression analysis to elucidate its effects on cell cycle regulation and associated signaling pathways. A key finding from this research is the ability of this compound to inhibit the proliferation of vascular smooth muscle cells (VSMCs) by inducing a G1 phase arrest in the cell cycle.

This G1 phase arrest is directly linked to the compound's ability to modulate the expression levels of critical cell cycle proteins. Specifically, studies have demonstrated that this compound decreases the expression of cyclin-dependent kinase 2 (CDK2), cyclin-dependent kinase 4 (CDK4), cyclin D1, and cyclin E. These proteins are essential for the progression from the G0/G1 phase to the S phase of the cell cycle. The downregulation of these specific cyclins and CDKs effectively halts cell division at the G1 checkpoint.

Furthermore, research has identified the regulatory effect of this compound on key signaling proteins. The compound has been shown to inhibit the phosphorylation of the phosphatidylinositol 3-kinase (PI3K)/Akt kinase signaling cascade, a pathway crucial for cell growth and proliferation. However, it was noted that this compound did not affect the expression levels of other signaling molecules such as extracellular signal-related kinase (ERK) 1/2 or phospholipase C-γ1. While the specific mention of Western Blot is not made in the available abstracts, this technique is the standard and implied methodology for analyzing the expression and phosphorylation status of such proteins in cell lysates.

Table 1: Effect of this compound on Cell Cycle and Signaling Proteins

| Protein Target | Observed Effect | Implicated Pathway | Reference |

|---|---|---|---|

| Cyclin D1 | Decreased Expression | Cell Cycle Regulation | |

| Cyclin E | Decreased Expression | Cell Cycle Regulation | |

| CDK2 | Decreased Expression | Cell Cycle Regulation | |

| CDK4 | Decreased Expression | Cell Cycle Regulation | |

| PI3K/Akt | Inhibited Phosphorylation | Cell Growth & Proliferation | |

| ERK1/2 | No Change in Expression | --- |

Enzyme-Linked Immunosorbent Assays (ELISA) for Specific Biomarkers (e.g., MMP-1)

Enzyme-Linked Immunosorbent Assay (ELISA) has been a pivotal technique in quantifying the effect of this compound on specific biomarkers related to skin aging, particularly matrix metalloproteinase-1 (MMP-1). MMP-1 is a collagen-degrading enzyme whose expression is increased by factors such as UV irradiation, leading to the formation of wrinkles.

Studies have utilized ELISA kits to measure the inhibitory activity of this compound on MMP-1 expression in human primary dermal fibroblast-neonatal (HDF-N) cells. In experiments where cells were exposed to UV irradiation to induce MMP-1 expression, treatment with this compound resulted in a significant, concentration-dependent decrease in MMP-1 levels.

At a concentration of 100 µg/ml, this compound demonstrated a notable MMP-1-inhibiting activity of 33.1%. This was achieved without showing any cytotoxicity, highlighting its potential as a safe and effective agent. In comparison, a control substance, oleanolic acid, showed lower inhibitory activity (approximately 16.7% at 10 µg/ml) and exhibited increased cytotoxicity at higher concentrations. These findings, quantified through ELISA, underscore the potential of this compound in mitigating the effects of photoaging by suppressing key protein markers.

Table 2: ELISA-Quantified Inhibition of MMP-1 Expression by this compound

| Compound | Concentration | MMP-1 Inhibition (%) | Cytotoxicity | Reference |

|---|---|---|---|---|

| This compound | 100 µg/ml | 33.1% | No | |

| Oleanolic Acid (Control) | 10 µg/ml | 16.7% | Increased at higher concentrations |

Bioprocess Optimization for Natural Product Production

Fermentation Conditions Optimization (e.g., Media Composition, Fed-Batch Cultivation)

The production of this compound relies on the cultivation of the mushroom Clitocybe aurantiaca, and significant research has been dedicated to optimizing its fermentation process for mass production. The optimization of fermentation conditions is a critical step to ensure high yields of the target compound.

Initial studies compared different liquid media, finding that a yeast-maltose (YM) broth was more suitable for the growth of C. aurantiaca and production of this compound than other media like potato-dextrose (PD) broth. Further optimization led to the development of a modified YM broth for enhanced production.

For the cultivation method, a fed-batch culture system was determined to be effective for large-scale fermentation. This technique, which involves the incremental feeding of nutrients to the culture, allows for better control over the growth environment and can lead to higher cell densities and product yields compared to a simple batch culture. The successful application of a fed-batch strategy using the modified YM broth was a key factor in enabling the mass production of this compound.

Large-Scale Production and Extraction Efficiency

The optimized fermentation protocols have been successfully scaled up for the large-scale production of this compound. Research details a mass production process utilizing a 300 L fermenter.

In a representative large-scale run, a fed-batch cultivation was carried out in 120 L of culture broth over a period of 14 days. This process yielded a total of 12.5 kg of C. aurantiaca cell mass. Following the fermentation, the this compound was recovered from the cell mass through optimized extraction and purification procedures. The identity and purity of the extracted this compound were subsequently confirmed using High-Performance Liquid Chromatography (HPLC). This demonstrates a viable and efficient pathway from laboratory-scale optimization to large-scale industrial production and extraction of the compound.

Table 3: Large-Scale Production Parameters for this compound

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Fermenter Volume | 300 | L | |

| Culture Broth Volume | 120 | L | |

| Cultivation Time | 14 | Days | |

| Cultivation Method | Fed-Batch | --- | |

| Final Cell Mass Yield | 12.5 | kg | |

| Identification Method | HPLC | --- |

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of the Biosynthetic Pathway of Clitocybin A in Clitocybe aurantiaca

A fundamental area of future research is the complete mapping of the biosynthetic pathway of this compound in its natural source, the fungus Clitocybe aurantiaca. While the structure of this compound is known, the specific enzymes and genetic blueprints that the fungus uses to construct this molecule remain largely uncharacterized. Understanding this pathway is crucial for several reasons. It would provide insights into the biosynthesis of isoindolinone alkaloids in fungi, a relatively unique class of natural products. Furthermore, identifying the genes responsible for this compound production could enable the use of biotechnological approaches, such as metabolic engineering in the native producer or heterologous expression in a more easily cultivated host, to increase yields of the compound for further research and development. This knowledge is a critical first step towards sustainable and scalable production of this compound and its analogues.

Discovery and Characterization of Novel Clitocybin Analogues from Diverse Fungal Sources

The discovery of this compound prompts the exploration for structurally related compounds, or analogues, from a wide variety of fungal species. Fungi are a rich source of chemical diversity, and it is highly probable that other, yet undiscovered, Clitocybin-like molecules with potentially improved or novel biological activities exist in nature. Modern screening techniques, including genomics- and metabolomics-based approaches, can accelerate the discovery of these new natural products. The characterization of novel analogues is significant as they can provide a natural library of compounds for structure-activity relationship studies, offering insights into which parts of the molecule are essential for its biological effects. Isolating and identifying these new compounds could lead to the discovery of molecules with enhanced potency, selectivity, or improved pharmacokinetic properties.

Exploration of Additional Molecular Targets and Cellular Signaling Pathways

Current research has identified that this compound can modulate the PI3K/Akt signaling pathway and inhibit the proliferation of vascular smooth muscle cells. It has also been shown to possess antioxidant and anti-wrinkle effects. However, the full spectrum of its molecular interactions within the cell is likely more complex. Future research should aim to identify additional molecular targets and signaling pathways that are affected by this compound. Techniques such as proteomics, transcriptomics, and chemical proteomics can be employed to create a comprehensive profile of its cellular effects. Uncovering these additional targets and pathways could reveal new therapeutic applications for this compound and provide a deeper understanding of its mechanism of action. For example, its influence on pathways related to inflammation, apoptosis, and cellular senescence warrants further investigation.

In-depth Structure-Activity Relationship (SAR) Studies for Lead Optimization

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and represent a critical area for future research on this compound. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogues, researchers can determine which functional groups are essential for its therapeutic effects. This information is vital for designing new compounds with improved properties, such as increased potency, greater selectivity for its target, and better metabolic stability. SAR studies will guide the medicinal chemistry efforts to optimize this compound into a lead compound for drug development. For instance, understanding the role of the hydroxyl groups on the isoindolinone and phenyl rings could lead to the design of more potent and specific inhibitors.

Q & A

Basic Research Questions

Q. How can researchers identify novel research gaps for Clitocybin A in pharmacological studies?

- Methodological Answer : Begin with a systematic literature review to map existing studies on this compound, focusing on unresolved mechanistic pathways or understudied therapeutic applications. Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure gaps, such as "In in vitro neuronal models (P), how does this compound (I) compare to serotonin analogs (C) in modulating synaptic plasticity (O) over 72-hour exposure (T)?" . Validate gaps by cross-referencing recent reviews and preprints for emerging contradictions or replication failures .

Q. What experimental design considerations are critical when investigating this compound's bioactivity?

- Methodological Answer : Prioritize dose-response curves and time-series analyses to capture dynamic effects. Include positive controls (e.g., known serotonin receptor agonists) and negative controls (e.g., solvent-only treatments) to isolate this compound-specific activity. Ensure sample sizes are statistically powered (e.g., ≥3 biological replicates) to account for biological variability . For in vivo studies, adhere to ARRIVE guidelines for rigor and reproducibility .

Q. How should researchers validate the purity and structural identity of synthesized this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- Chromatography : HPLC with UV-Vis or mass spectrometry for purity assessment.

- Spectroscopy : NMR (¹H/¹³C) and FT-IR for functional group verification.

- Crystallography : X-ray diffraction for novel derivatives.

Cross-validate results against reference standards and publish raw data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictory findings in this compound's receptor binding affinity be resolved?

- Methodological Answer : Conduct meta-analyses to quantify heterogeneity across studies. Use sensitivity analyses to isolate confounding variables (e.g., assay temperature, cell line differences). Validate via radioligand displacement assays under standardized conditions (e.g., 37°C, pH 7.4) with triplicate measurements. Report confidence intervals and effect sizes to contextualize discrepancies .

Q. What strategies are effective for integrating multi-omics data in this compound mechanism-of-action studies?

- Methodological Answer : Employ a tiered approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : LC-MS/MS to quantify protein abundance changes.

- Metabolomics : NMR or GC-MS for pathway enrichment analysis.

Use bioinformatics pipelines (e.g., STRING for protein networks, MetaboAnalyst for metabolic pathways) to integrate datasets. Validate hypotheses via CRISPR/Cas9 knockouts of top candidate genes .

Q. How should researchers design longitudinal studies to assess this compound's chronic toxicity?

- Methodological Answer : Implement staggered dosing cohorts in animal models, with endpoints at 30, 60, and 90 days. Monitor biomarkers (e.g., liver enzymes, renal function) and histopathology. Use mixed-effects models to account for intra-subject variability. Include recovery phases to assess reversibility of effects .

Q. What systematic review frameworks are optimal for synthesizing this compound's preclinical evidence?

- Methodological Answer : Follow PRISMA guidelines to screen studies, extract data, and assess bias (e.g., SYRCLE’s tool for animal studies). Grade evidence quality using GRADE criteria, prioritizing studies with blinded outcome assessment and randomization. Use meta-regression to explore dose-dependent effects .

Methodological Best Practices

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causality in conflicting results .

- Ethical Compliance : For human cell lines, document provenance and consent in accordance with Declaration of Helsinki principles .

- Reproducibility : Archive experimental protocols on platforms like protocols.io and cite them in methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.